3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid 3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869292
InChI: InChI=1S/C14H11FN2O3S/c1-9(18)17(12-5-3-2-4-11(12)15)14-16-10(8-21-14)6-7-13(19)20/h2-8H,1H3,(H,19,20)
SMILES:
Molecular Formula: C14H11FN2O3S
Molecular Weight: 306.31 g/mol

3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15869292

Molecular Formula: C14H11FN2O3S

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid -

Specification

Molecular Formula C14H11FN2O3S
Molecular Weight 306.31 g/mol
IUPAC Name 3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid
Standard InChI InChI=1S/C14H11FN2O3S/c1-9(18)17(12-5-3-2-4-11(12)15)14-16-10(8-21-14)6-7-13(19)20/h2-8H,1H3,(H,19,20)
Standard InChI Key FHDDGPTUSASJCA-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Functional Groups

The systematic name 3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid reflects its three primary structural components:

  • A 1,3-thiazole ring (five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3)

  • An N-acetyl-2-fluoroanilino substituent attached to the thiazole's C2 position

  • A prop-2-enoic acid chain conjugated to the thiazole's C4 position .

The fluorine atom at the ortho position of the aniline ring introduces steric and electronic effects, while the acetyl group enhances metabolic stability by protecting the amine functionality. The α,β-unsaturated carboxylic acid moiety provides potential for Michael addition reactions or hydrogen bonding .

Molecular Geometry and Conformational Analysis

X-ray crystallography data from structurally related compounds reveal key geometric features :

  • The thiazole ring adopts a planar conformation with bond lengths consistent with aromatic delocalization (C–N: ~1.32 Å, C–S: ~1.71 Å).

  • The N-acetyl group deviates minimally from the thiazole plane (7.25°), while the propene moiety forms a dihedral angle of 69.17° with the heterocycle.

  • Intramolecular hydrogen bonding between the carboxylic acid proton and thiazole nitrogen (O–H···N distance: 2.68 Å) stabilizes the s-cis conformation of the propenoic acid chain .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight306.31 g/molPubChem
XLogP32.3PubChem
Hydrogen Bond Donors1 (carboxylic acid -OH)PubChem
Hydrogen Bond Acceptors6PubChem
Topological PSA98.7 ŲPubChem
Rotatable Bonds4PubChem

Synthesis and Reaction Pathways

Stepwise Synthetic Strategy

The synthesis typically follows a convergent approach, as outlined below:

  • N-Acetylation of 2-Fluoroaniline
    Protection of the aromatic amine via acetylation using acetic anhydride:

    2-Fluoroaniline+(CH3CO)2OpyridineN-acetyl-2-fluoroaniline\text{2-Fluoroaniline} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{N-acetyl-2-fluoroaniline}

    This reaction prevents unwanted side reactions during coupling to the thiazole ring .

  • Buchwald–Hartwig Amination
    Palladium-catalyzed coupling installs the N-acetyl-2-fluoroanilino group at C2 of the thiazole:

    Thiazole-Br+N-acetyl-2-fluoroanilineBasePd catalystC2-substituted thiazole\text{Thiazole-Br} + \text{N-acetyl-2-fluoroaniline} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{C2-substituted thiazole}
  • Knoevenagel Condensation
    Introduction of the propenoic acid chain via reaction with malonic acid derivatives:

    Thiazole-CHO+CH2(CO2H)2piperidineprop-2-enoic acid derivative\text{Thiazole-CHO} + \text{CH}_2(\text{CO}_2\text{H})_2 \xrightarrow{\text{piperidine}} \text{prop-2-enoic acid derivative}

Critical Reaction Parameters

  • Temperature Control: The amination step requires strict temperature control (80–100°C) to prevent deacetylation .

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) facilitate the coupling reactions, while aqueous workups isolate the carboxylic acid product.

Biological Activity and Structure-Activity Relationships

Pharmacophore Analysis

The compound's bioactivity profile (where reported) stems from three key pharmacophoric elements:

  • Thiazole Ring: Serves as a hydrogen bond acceptor via its nitrogen atoms, potentially interacting with enzymatic active sites .

  • Fluorinated Aromatic System: Enhances membrane permeability through lipophilic interactions and modulates electron distribution for target binding .

  • α,β-Unsaturated Acid: May act as a Michael acceptor for covalent inhibition or participate in ionic interactions with basic amino acid residues.

Table 2: Activity Trends in Thiazole Derivatives

Compound ModificationBiological EffectSource
Replacement of F with OCH₃↓ Cytotoxicity, ↑ solubility
Saturation of propenoic chainLoss of enzyme inhibitory activity
N-Acetyl removalRapid metabolic clearance

These trends emphasize the critical role of the fluorine atom and conjugated double bond in maintaining bioactivity. The acetyl group's contribution to metabolic stability was quantified in rat liver microsome assays, showing a 3.2-fold increase in half-life compared to deacetylated analogs .

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